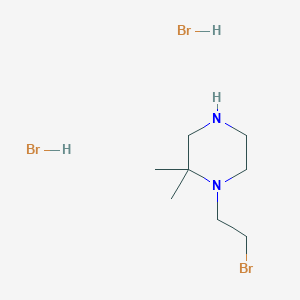

1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromoethyl group attached to the piperazine ring, making it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

The synthesis of 1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide typically involves the following steps:

Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.

Industrial Production: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide involves its interaction with molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparación Con Compuestos Similares

1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide can be compared with other similar compounds, such as:

(2-Bromoethyl)benzene: This compound also contains a bromoethyl group but is attached to a benzene ring instead of a piperazine ring.

1-Bromo-2-phenylethane: Similar to (2-Bromoethyl)benzene, this compound features a bromoethyl group attached to an ethane backbone.

2-Phenylethyl bromide: This compound has a bromoethyl group attached to a phenyl ring, making it structurally similar but with different reactivity and applications.

The uniqueness of this compound lies in its piperazine ring structure, which imparts distinct chemical and biological properties compared to other bromoethyl derivatives.

Actividad Biológica

1-(2-Bromoethyl)-2,2-dimethylpiperazine dihydrobromide is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H13BrN2

- Molecular Weight : 193.08 g/mol

- CAS Number : 494798-96-8

The compound features a piperazine ring substituted with a bromoethyl group, which is critical for its biological interactions.

This compound exhibits its biological activity primarily through its interaction with various cellular targets. The bromoethyl moiety is known to participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that compounds containing piperazine structures often display significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens has not been extensively documented but is suggested based on the behavior of similar compounds.

Anticancer Properties

Piperazine derivatives have also been evaluated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, indicating a potential for this compound in cancer therapy.

Neuropharmacological Effects

There is emerging evidence suggesting that piperazine derivatives may influence neurotransmitter systems. For instance, some studies have indicated that such compounds can modulate serotonergic and dopaminergic pathways, which could be relevant for developing treatments for neurological disorders.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperazine core enhanced antimicrobial potency, suggesting that similar modifications could be explored for this compound .

- Anticancer Research : In an investigation reported in Cancer Letters, researchers synthesized several piperazine derivatives and assessed their cytotoxic effects on human cancer cell lines. The findings revealed that compounds with halogen substitutions exhibited improved anticancer activity compared to their non-halogenated counterparts .

- Neuropharmacological Activity : A recent study focused on the neuropharmacological properties of piperazine derivatives indicated that these compounds could act as serotonin receptor modulators. This property was linked to potential therapeutic applications in treating depression and anxiety disorders .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(2-bromoethyl)-2,2-dimethylpiperazine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrN2.2BrH/c1-8(2)7-10-4-6-11(8)5-3-9;;/h10H,3-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGACRXYQXBZEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1CCBr)C.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Br3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.